Pthd-Tc
Description
Without structural, pharmacological, or toxicological details, a comprehensive introduction to "Pthd-Tc" cannot be constructed from the available evidence.
Properties
CAS No. |
146277-96-5 |
|---|---|
Molecular Formula |
C25H30N2O8S |
Molecular Weight |
518.581 |
IUPAC Name |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-3,12-dioxo-6-(propylsulfanylmethyl)-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C25H30N2O8S/c1-4-8-36-9-11-10-6-5-7-12(28)13(10)19(29)15-14(11)20(30)17-18(27(2)3)21(31)16(24(26)34)23(33)25(17,35)22(15)32/h5-7,11,14,17-18,20,28-30,33,35H,4,8-9H2,1-3H3,(H2,26,34)/t11-,14+,17+,18-,20-,25-/m0/s1 |
InChI Key |
HKMNBWXUGJUDLS-QMANMTJXSA-N |
SMILES |
CCCSCC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Synonyms |
13-propylthio-5-hydroxy-6-deoxytetracycline |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis requires structural analogs, functional analogs, or compounds with overlapping toxicogenomic pathways. For example:
- CTD’s Chemical Landscape: CTD emphasizes amino acid-based compounds and their interactions with genes, diseases, and toxins . While it enables cross-species comparisons (e.g., human vs.
- Toxicity Studies : Comparative toxicity studies typically involve dose-response relationships, environmental persistence, and mechanistic pathways . These parameters are absent for "Pthd-Tc," precluding meaningful comparisons.
Hypothetical Data Table (Based on CTD Framework)
Research Findings and Limitations
- Gaps in Existing Data: The absence of "this compound" in CTD and other toxicogenomic resources highlights a critical knowledge gap. CTD’s manual curation process prioritizes chemicals with established toxicological profiles , suggesting that "this compound" may lack peer-reviewed studies or standardized nomenclature.
- Methodological Challenges: Extrapolating toxicity data from similar compounds (e.g., amino acid derivatives) requires homology modeling or computational predictions . Such approaches are speculative without structural data for "this compound."
Recommendations for Future Research
Nomenclature Clarification: Verify if "this compound" aligns with IUPAC naming conventions or proprietary designations to improve database interoperability .
Experimental Profiling : Conduct in vitro/in vivo studies to characterize "this compound’s" physicochemical properties, toxicity pathways, and cross-species effects .
Database Integration : Submit findings to CTD or similar platforms to enhance accessibility and enable comparative analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
